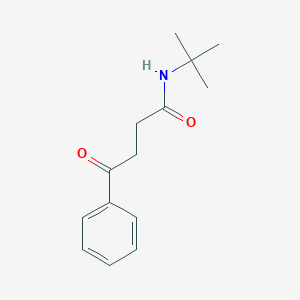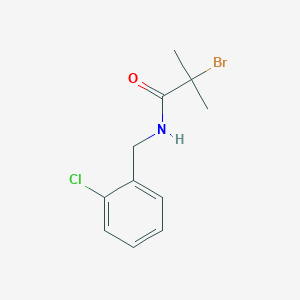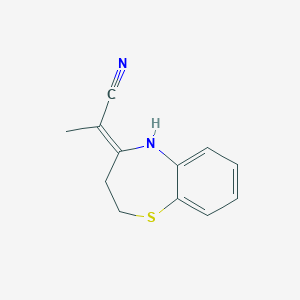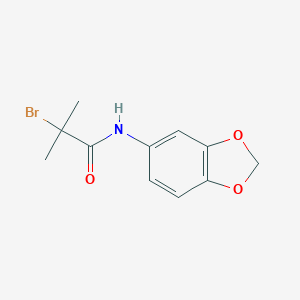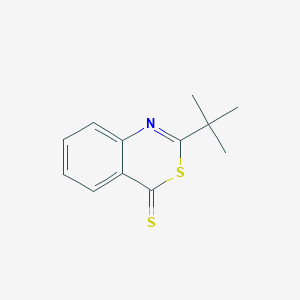
2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid, also known as MOBA, is a synthetic compound that has been studied for its potential applications in scientific research. MOBA belongs to the family of coumarins, which are aromatic organic compounds that have been found to exhibit various biological activities.
Mécanisme D'action
2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid exerts its biological effects through various mechanisms. It has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has also been shown to modulate the expression of genes involved in inflammation and cell proliferation. Moreover, 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has also been found to modulate the expression of genes involved in cell proliferation and apoptosis. Moreover, 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has been found to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid is also stable under various conditions, which makes it suitable for long-term storage. However, 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Moreover, 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has not been extensively studied in vivo, which limits its potential applications in animal studies.
Orientations Futures
There are several future directions for research on 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid. One area of interest is the development of novel synthetic analogs of 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid that exhibit enhanced biological activities. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid in vivo. Moreover, the potential applications of 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, warrant further investigation.
Méthodes De Synthèse
2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid can be synthesized through a multistep process that involves the condensation of 4-methylumbelliferone and butyric anhydride, followed by hydrolysis and decarboxylation. The resulting product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has been studied for its potential applications in various fields of scientific research, including biochemistry, pharmacology, and toxicology. 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has been found to exhibit antioxidant, anti-inflammatory, and antitumor activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Propriétés
Formule moléculaire |
C14H14O5 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
2-(4-methyl-2-oxochromen-7-yl)oxybutanoic acid |
InChI |
InChI=1S/C14H14O5/c1-3-11(14(16)17)18-9-4-5-10-8(2)6-13(15)19-12(10)7-9/h4-7,11H,3H2,1-2H3,(H,16,17) |
Clé InChI |
RGORARZXBKGDQI-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |
SMILES canonique |
CCC(C(=O)O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




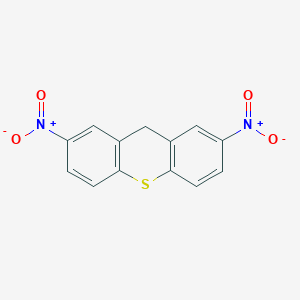
![N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene](/img/structure/B293220.png)
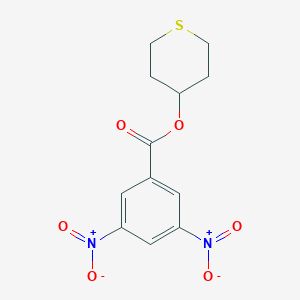
![4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B293222.png)
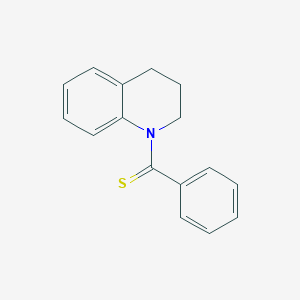
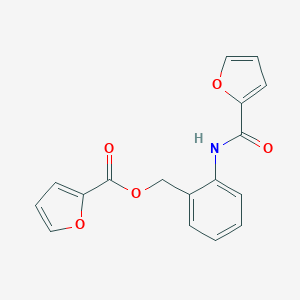
![Ethyl 2-[(4-methylbenzothioyl)amino]benzoate](/img/structure/B293230.png)
![2-[(2,2-Dimethylpropanoyl)amino]benzyl pivalate](/img/structure/B293231.png)
